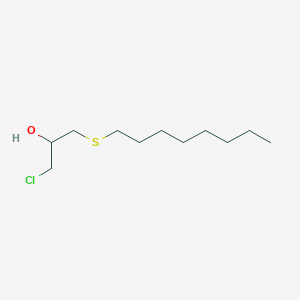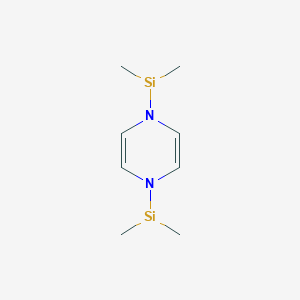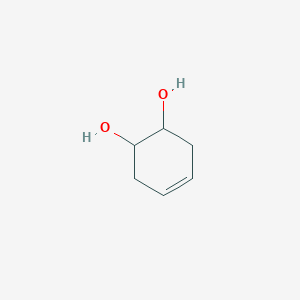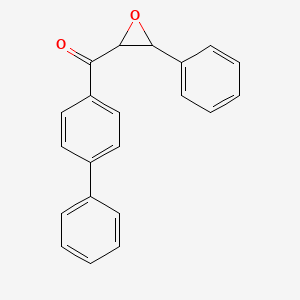![molecular formula C13H14BrFN2O2 B14165084 tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including bromine, fluorine, and a tert-butyl ester, makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the bromine, fluorine, and methyl groups through a series of substitution reactions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include kinase enzymes, which play a crucial role in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl 5-chloro-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the combination of bromine, fluorine, and methyl groups on the pyrrolo[2,3-b]pyridine core. This unique substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14BrFN2O2 |
|---|---|
Poids moléculaire |
329.16 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-3-fluoro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3 |
Clé InChI |
HLPDTGOKFNFXAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)



![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)

![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)

![Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14165077.png)

